molecular formula C7H6ClIO B6324009 (2-Chloro-6-iodophenyl)methanol CAS No. 945543-21-5

(2-Chloro-6-iodophenyl)methanol

Cat. No.: B6324009
CAS No.: 945543-21-5
M. Wt: 268.48 g/mol
InChI Key: DUTCNEDHRBWSGF-UHFFFAOYSA-N
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Description

(2-Chloro-6-iodophenyl)methanol is an organic compound with the molecular formula C7H6ClIO It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the iodination of 2-chlorophenylmethanol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding a simpler phenylmethanol derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Major Products Formed:

  • Substitution reactions yield various substituted phenylmethanol derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in dehalogenated phenylmethanol compounds.

Scientific Research Applications

(2-Chloro-6-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-6-iodophenyl)methanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The presence of halogen atoms can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    (2-Chloro-6-bromophenyl)methanol: Similar structure but with bromine instead of iodine.

    (2-Chloro-6-fluorophenyl)methanol: Contains fluorine instead of iodine.

    (2-Chloro-6-methylphenyl)methanol: Has a methyl group instead of iodine.

Uniqueness: (2-Chloro-6-iodophenyl)methanol is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. The iodine atom, being larger and more polarizable, can influence the compound’s reactivity and interactions differently compared to other halogenated derivatives.

Properties

IUPAC Name

(2-chloro-6-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTCNEDHRBWSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 47.5 g (168 mmol) 2-chloro-6-iodo-benzoic acid in 300 ml tetrahydrofuran was added dropwise 420 ml (420 mmol) borane-tetrahydrofuran complex (1 M solution in tetrahydrofuran) over 30 min and then the reaction mixture was heated at 45° C. for 16 hours. 40 ml Methanol was added dropwise and then 70 ml of 25% aqueous hydrochloric acid was added dropwise, and the reaction mixture was heated at reflux for 2 hours. After cooling to room temperature the mixture was diluted with ethyl acetate and washed sequentially with water, saturated brine, 2 N aqueous sodium hydroxide solution, water and saturated brine. The organic phases was separated and dried over Na2SO4, filtered and concentrated in vacuo to afford a brown oil. The residue was taken up in 300 ml diethyl ether and the mixture was stirred for 10 min at 0° C. before being filtered. The filtrate was concentrated in vacuo and the residue was purified by chromatography (silica gel, ethyl acetate/heptane 1:3) to afford 8.17 g (18%) of the title compound as an orange crystalline solid. MS (EI): 270.0 (30%) & 268.0 (100%) (M+).
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
18%

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